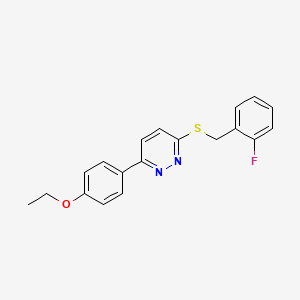

N-(3-氰代噻吩-2-基)-2-(4-(甲基磺酰基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

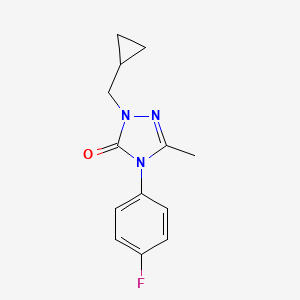

The compound N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, although not directly synthesized in the provided studies, is related to the heterocyclic amide derivatives discussed. In the first study, a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . This process likely involves the formation of an amide bond between the amine group of the aminothiophene and the carboxylic acid of the acetic acid derivative, under conditions that were not specified in the abstract. The synthesis of related compounds typically involves similar activation and coupling steps, suggesting that the synthesis of N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would follow a comparable pathway.

Molecular Structure Analysis

The molecular structure of the synthesized compound in the first study was characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography . The crystal packing was found to be stabilized by hydrogen bonds, specifically C–H···N and N–H···N interactions. The study also utilized density functional theory (DFT) with B3LYP exchange and correlation functions to computationally investigate the compound, which would provide insights into the electronic structure and potential reactivity of the molecule. The Hirshfeld surface analysis indicated significant intermolecular interactions, such as H···H, C···H, S···H, N···H, and O···H contacts .

Chemical Reactions Analysis

The compound from the first study was analyzed for its interactions with DNA bases using the electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) computations . These analyses help in understanding how the compound might interact with biological molecules, which is crucial for assessing its potential as a therapeutic agent. The compound demonstrated the ability to interact with DNA bases, which suggests that similar compounds, including N-(3-cyanothiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, may also exhibit such interactions, although this would need to be confirmed with specific studies.

Physical and Chemical Properties Analysis

The compound in the first study showed moderate antioxidant activity when evaluated using an ABTS antioxidant assay . Additionally, it exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. These biological activities are indicative of the compound's potential for pharmaceutical applications. The physical properties, such as solubility, melting point, and stability, were not detailed in the abstract, but are typically determined experimentally for new compounds to understand their behavior in different environments.

科学研究应用

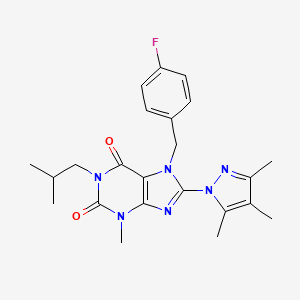

抗菌应用

多项研究合成了包含磺酰基部分的新型杂环化合物,展示了显著的抗菌活性。这些化合物包括 N-(3-氰代噻吩-2-基)-2-(4-(甲基磺酰基)苯基)乙酰胺的变体,已评估了它们的体外抗菌和抗真菌特性,对多种微生物菌株显示出有希望的结果 (Darwish 等,2014) (Darwish 等,2014)。

抗癌研究

对相关化合物的抗癌特性的研究产生了对癌细胞系(例如人肺腺癌细胞)具有选择性细胞毒性的化合物,而不影响非癌细胞系。这表明有潜力开发选择性抗癌疗法 (Evren 等,2019)。

抗疟疾和 COVID-19 研究

磺酰胺衍生物因其抗疟疾活性而受到研究,表现出的 IC50 值表明其具有强大的活性。此外,这些化合物因其对 COVID-19 的潜在用途而受到研究,通过分子对接研究显示出与病毒的主要蛋白酶和刺突糖蛋白有希望的相互作用 (Fahim & Ismael,2021)。

新型杂环化合物的合成

使用 N-(3-氰代噻吩-2-基)-2-(4-(甲基磺酰基)苯基)乙酰胺作为前体的,新型杂环化合物的合成已被探索,有助于开发具有潜在生物应用的新型化学实体。这包括创建具有各种生物活性的化合物,以及研究它们在分子水平上的相互作用机制 (Cakmak 等,2022)。

属性

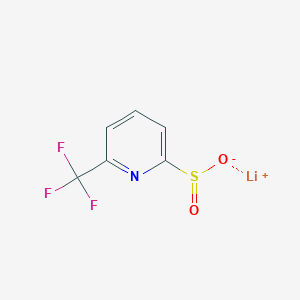

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-(4-methylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S2/c1-21(18,19)12-4-2-10(3-5-12)8-13(17)16-14-11(9-15)6-7-20-14/h2-7H,8H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYFULAMGYXPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(pyridin-3-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2538082.png)

![1-(4-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2538083.png)

![5-(4-Chlorophenyl)sulfonyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2538086.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2538095.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2538096.png)

![Ethyl 4-[({[4-oxo-6-(1-phenylethyl)-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)

![tert-Butyl 4,7-diazaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B2538098.png)

![2-[4-(Difluoromethoxy)phenyl]propan-2-amine;hydrochloride](/img/structure/B2538099.png)